Lipophilicity (LogP) Comparison: Methyl 2,2-Difluoro-4-hydroxybutanoate vs. Non-Fluorinated Methyl 4-Hydroxybutanoate
The target compound exhibits a computed LogP of 0.18, compared to the non-fluorinated analog methyl 4-hydroxybutanoate (CAS 925-57-5) with an experimentally determined LogP of -0.06 to -0.10. This represents a LogP increase of approximately 0.24 to 0.28 log units, corresponding to a roughly 1.7- to 1.9-fold increase in octanol-water partition coefficient, indicating enhanced membrane permeability potential while retaining sufficient aqueous solubility for CNS applications.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP = 0.18 (computed, ChemSrc) |
| Comparator Or Baseline | Methyl 4-hydroxybutanoate (CAS 925-57-5): ACD/LogP = -0.10; Experimental Log Kow = -0.06 (ChemSpider, Hansch et al. 1995) |
| Quantified Difference | ΔLogP ≈ +0.24 to +0.28; approximately 1.7- to 1.9-fold increase in partition coefficient |
| Conditions | Computational prediction (ChemSrc XLogP) vs. experimental database value (ChemSpider ACD/LogP and Hansch experimental) |
Why This Matters
For procurement decisions, this quantified lipophilicity difference directly impacts the compound's suitability as a CNS-penetrant intermediate; the difluoro analog offers enhanced passive permeability without the excessive lipophilicity (LogP > 0.5) that can lead to poor aqueous solubility and increased non-specific binding.
